molecular formula C43H85NO5 B13354187 Heptadecan-9-yl 8-((4-(dodecan-4-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate

Heptadecan-9-yl 8-((4-(dodecan-4-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate

Cat. No.: B13354187
M. Wt: 696.1 g/mol
InChI Key: LCGUQJHPZKWKMM-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((4-(dodecan-4-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate is a complex organic compound with a molecular formula of C45H89NO5 and a molecular weight of 724.19 g/mol . This compound is primarily used in biochemical research and is known for its unique structure, which includes a long aliphatic chain and multiple functional groups.

Properties

Molecular Formula

C43H85NO5

Molecular Weight

696.1 g/mol

IUPAC Name

heptadecan-9-yl 8-[(4-dodecan-4-yloxy-4-oxobutyl)-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C43H85NO5/c1-5-9-12-15-19-24-31-40(30-8-4)48-43(47)35-29-37-44(38-39-45)36-28-23-18-22-27-34-42(46)49-41(32-25-20-16-13-10-6-2)33-26-21-17-14-11-7-3/h40-41,45H,5-39H2,1-4H3

InChI Key

LCGUQJHPZKWKMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCC)OC(=O)CCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((4-(dodecan-4-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate involves multiple steps, including esterification and amide formation. The process typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include heptadecanol, dodecan-4-yl bromide, and octanoic acid .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((4-(dodecan-4-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Heptadecan-9-yl 8-((4-(dodecan-4-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving lipid metabolism and membrane biology.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the formulation of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((4-(dodecan-4-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate involves its interaction with specific molecular targets and pathways. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, its functional groups can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptadecan-9-yl 8-((4-(dodecan-4-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate is unique due to its specific combination of functional groups and long aliphatic chain, which confer distinct physicochemical properties and biological activities. This uniqueness makes it valuable for specialized applications in research and industry .

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